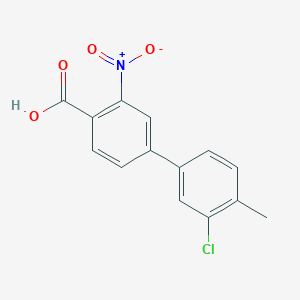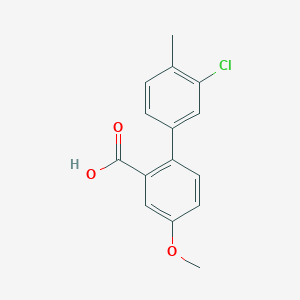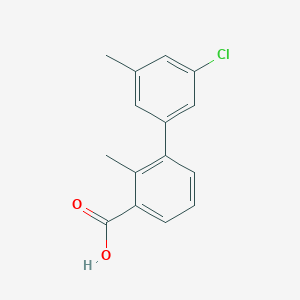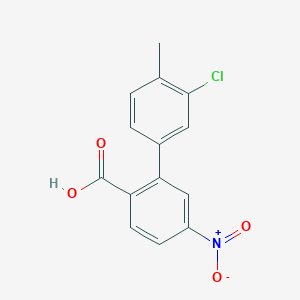
4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% (4-MMCB) is an organic compound with a molecular formula of C11H9ClNO4. It is a white crystalline solid with a melting point of 158-160°C and a relative molecular mass of 248.6 g/mol. 4-MMCB is a widely used chemical compound in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. It is also used in laboratory experiments to study the effects of various drugs and compounds on the body.
Wirkmechanismus
The exact mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed that 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play a role in various physiological processes, such as inflammation, pain, and fever. By inhibiting the activity of COX, 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% can reduce the production of prostaglandins, and thus reduce the symptoms associated with inflammation, pain, and fever.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines. Additionally, 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, and thus reduce the symptoms associated with inflammation, pain, and fever.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it has a wide range of applications in scientific research. Additionally, its biochemical and physiological effects are well-studied and understood, making it an ideal compound for laboratory experiments.
However, there are some limitations to using 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments. It is not a very stable compound, and it can degrade over time. Additionally, it can react with other compounds and substances, which can affect the results of the experiment.
Zukünftige Richtungen
The use of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments and scientific research is still in its early stages. There are many potential future directions for research involving 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% in drug development and other fields. Finally, further research could be conducted to investigate the potential side effects and toxicity of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95%.
Synthesemethoden
4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenol and 3-chloro-4-methylbenzoic acid in the presence of anhydrous sodium acetate. This reaction results in the formation of 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95%. Other methods of synthesis include the reaction of 4-methylbenzoic acid with 3-chloro-4-methoxyphenol, the reaction of 4-methylbenzoic acid with 3-chloro-4-methoxybenzaldehyde, and the reaction of 4-methylbenzaldehyde with 3-chloro-4-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is widely used in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. It is used to study the effects of various drugs and compounds on the body, and to investigate the biochemical and physiological processes that occur in the body in response to these compounds. 4-(3-Chloro-4-methylphenyl)-2-nitrobenzoic acid, 95% is also used in laboratory experiments to study the effects of various drugs and compounds on the body, and to investigate the biochemical and physiological processes that occur in the body in response to these compounds.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(7-10)16(19)20/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNCXISKLVNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690315 |
Source


|
| Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-62-7 |
Source


|
| Record name | 3'-Chloro-4'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














